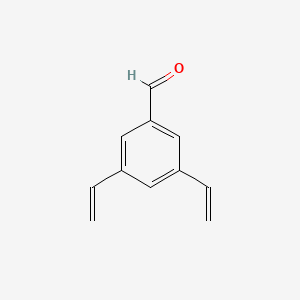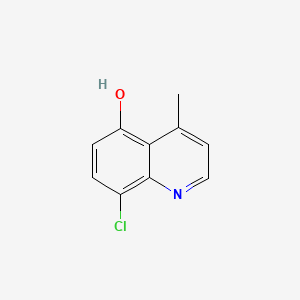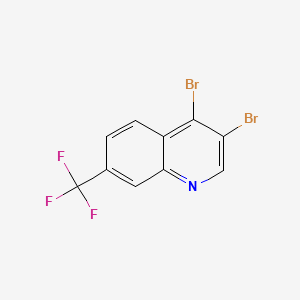
EudesM-4(15)-ene-3α,11-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of eudesM-4(15)-ene-3α,11-diol can be achieved through multiple steps starting from known precursors. One approach involves the use of a chelation-controlled glycolate enolate Ireland–Claisen rearrangement and an intramolecular nitrile oxide dipolar cycloaddition . Another method includes the isolation of eudesmane sesquiterpenoids from natural sources such as Chrysanthemum indicum .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. The flowers of Chrysanthemum indicum, for example, have been used to isolate similar sesquiterpenoids .
Analyse Des Réactions Chimiques
Types of Reactions: EudesM-4(15)-ene-3α,11-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
EudesM-4(15)-ene-3α,11-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound has been studied for its anti-inflammatory effects on macrophages and microglial cells.
Medicine: Due to its anti-inflammatory properties, it is being explored for potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the formulation of various herbal medicines and supplements.
Mécanisme D'action
The anti-inflammatory effects of eudesM-4(15)-ene-3α,11-diol are mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway . This pathway is crucial for the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, and various cytokines. By inhibiting this pathway, this compound reduces inflammation and associated symptoms.
Comparaison Avec Des Composés Similaires
- 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol
- 7-epi-1β-hydroxy-β-eudesmol
- 5-epi-eudesm-4(15)-ene-1β,6β-diol
Comparison: EudesM-4(15)-ene-3α,11-diol is unique due to its specific hydroxylation pattern at the 3α and 11 positions. This structural feature contributes to its distinct anti-inflammatory properties compared to other eudesmane sesquiterpenoids .
Propriétés
Numéro CAS |
113773-90-3 |
|---|---|
Formule moléculaire |
C22H32O4 |
Poids moléculaire |
360.494 |
Nom IUPAC |
(8R,9S,13S,14R)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20-,21?,22+/m1/s1 |
Clé InChI |
ORTXDSRJUDCFHC-GEEQCMDESA-N |
SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC |
Apparence |
Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


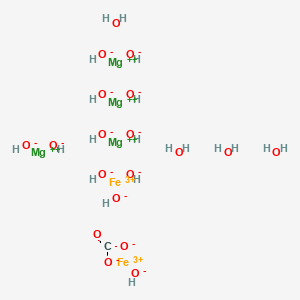
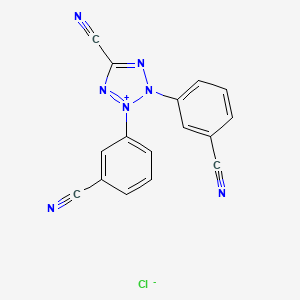
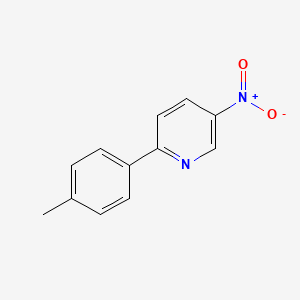
![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)
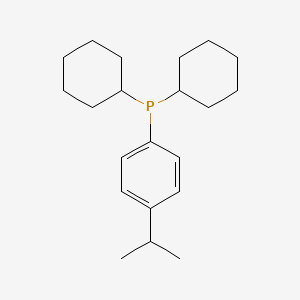
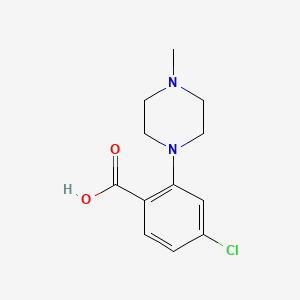
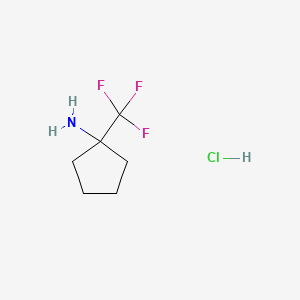
![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)


